

Gas analysis techniques during cone calorimeter experiments.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IGNITABILITY

Cat. No.: B1175610

[Get Quote](#)

An overview of the primary gas analysis techniques employed during cone calorimeter experiments is provided in this application note. It also includes comprehensive experimental protocols and quantitative data for researchers, scientists, and professionals in drug development.

Application Notes

Introduction to Cone Calorimetry and Gas Analysis

A cone calorimeter is a bench-scale instrument used to study the fire behavior of materials. It measures key parameters such as the heat release rate (HRR), mass loss rate, time to ignition, and smoke production. Gas analysis is a critical component of cone calorimetry, as the HRR is determined by measuring the oxygen consumption during combustion. The primary gases analyzed are oxygen (O_2), carbon dioxide (CO_2), and carbon monoxide (CO).

Principles of Gas Analysis Techniques

- Oxygen (O_2) Analysis: The most common method for O_2 analysis in cone calorimetry is the paramagnetic technique. This method is based on the principle that oxygen molecules are paramagnetic, meaning they are attracted to a magnetic field. The analyzer contains two nitrogen-filled glass spheres suspended in a strong magnetic field. When the sample gas containing oxygen flows through the chamber, the oxygen molecules are drawn into the magnetic field, displacing the nitrogen-filled spheres. The degree of displacement is proportional to the oxygen concentration.

- Carbon Dioxide (CO₂) and Carbon Monoxide (CO) Analysis: Non-dispersive infrared (NDIR) spectroscopy is the standard technique for measuring CO₂ and CO. This method relies on the principle that these gases absorb infrared radiation at specific wavelengths. The NDIR analyzer consists of an infrared source, a sample cell, a filter, and a detector. The amount of infrared radiation absorbed by the sample gas is proportional to the concentration of the gas.

Significance of Gas Measurements

- Heat Release Rate (HRR): The primary use of gas analysis in cone calorimetry is to calculate the HRR. The calculation is based on the oxygen consumption principle, which states that for most organic materials, approximately 13.1 MJ of heat is released for every kilogram of oxygen consumed.
- Toxicity Assessment: The measurement of CO and CO₂ is crucial for assessing the toxicity of the combustion products. Carbon monoxide is a highly toxic gas, and its yield is a critical parameter in fire safety assessment.
- Combustion Efficiency: The relative concentrations of CO and CO₂ can provide insights into the efficiency of the combustion process. A higher CO/CO₂ ratio indicates incomplete combustion.

Experimental Protocols

Instrument Calibration

- Gas Analyzers:
 - Zero Calibration: Introduce high-purity nitrogen (N₂) into the gas analyzers to set the zero point for O₂, CO₂, and CO.
 - Span Calibration:
 - For the O₂ analyzer, use a certified gas mixture with a known oxygen concentration (e.g., 21% O₂ in N₂).
 - For the CO₂ and CO analyzers, use certified gas mixtures with known concentrations of CO and CO₂ in N₂.

- Mass Flow Controller: Calibrate the mass flow controller using a standard calibration gas.
- Load Cell: Calibrate the load cell using a set of known weights.

Sample Preparation

- Cut the sample to the standard size of 100 mm x 100 mm.
- The thickness of the sample should be representative of the end-use application.
- Condition the samples at a specific temperature and relative humidity (e.g., 23 °C and 50% RH) for at least 24 hours before testing.
- Wrap the sample in aluminum foil, leaving the top surface exposed.
- Place the sample on the load cell in the cone calorimeter.

Test Procedure

- Set the desired heat flux (e.g., 25, 35, or 50 kW/m²).
- Start the data acquisition system.
- Turn on the exhaust fan and allow the gas analyzers to stabilize.
- Ignite the sample using the spark igniter.
- Record the time to ignition.
- Continue the test until flaming ceases or for a predetermined duration.
- Collect the combustion gases and pass them through the gas analysis system.
- Continuously record the concentrations of O₂, CO₂, and CO, as well as the mass of the sample.

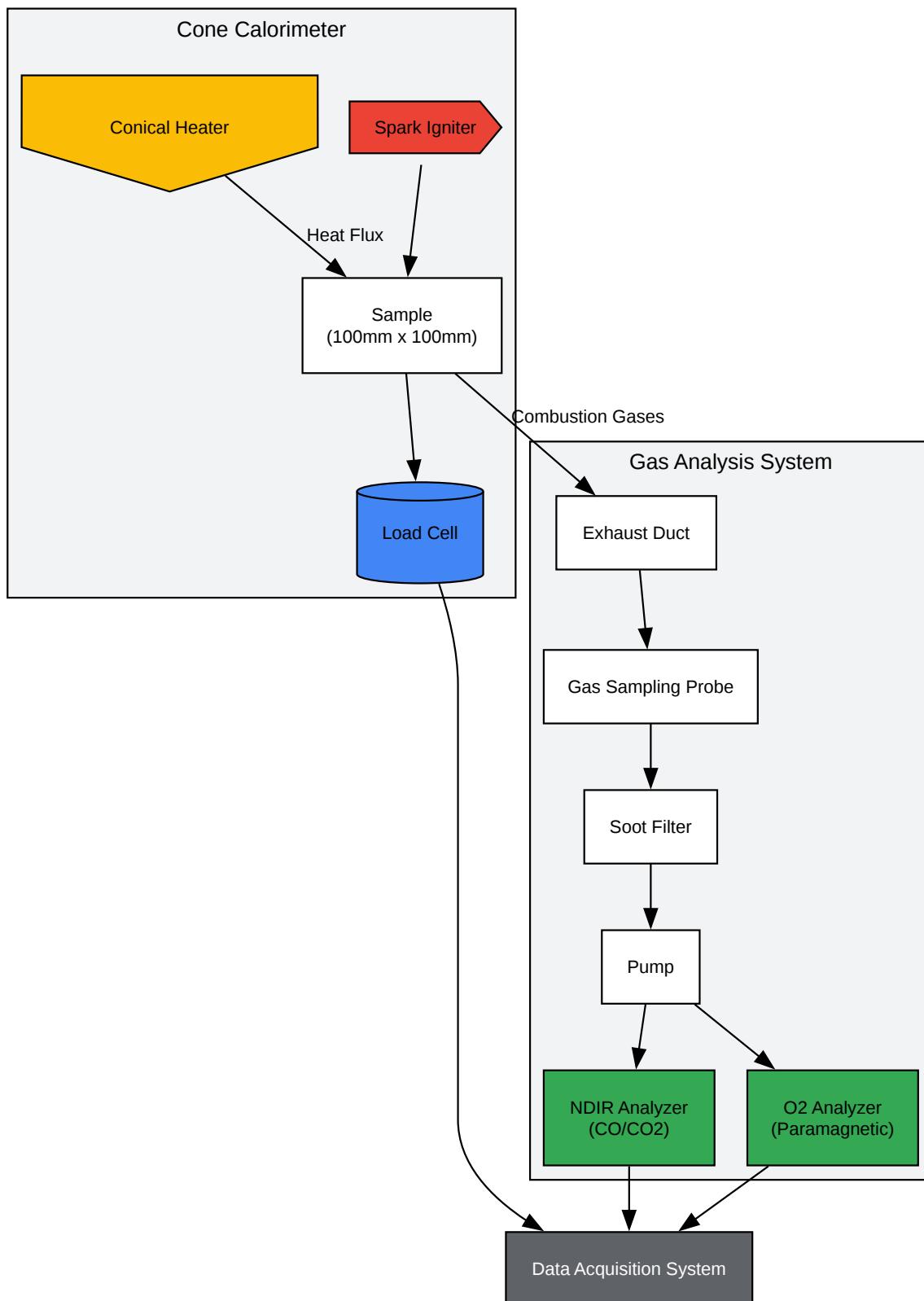
Data Analysis

- Calculate the heat release rate (HRR) using the oxygen consumption data.

- Calculate the mass loss rate from the load cell data.
- Determine the yields of CO and CO₂.
- Plot the HRR, mass loss rate, and gas concentrations as a function of time.

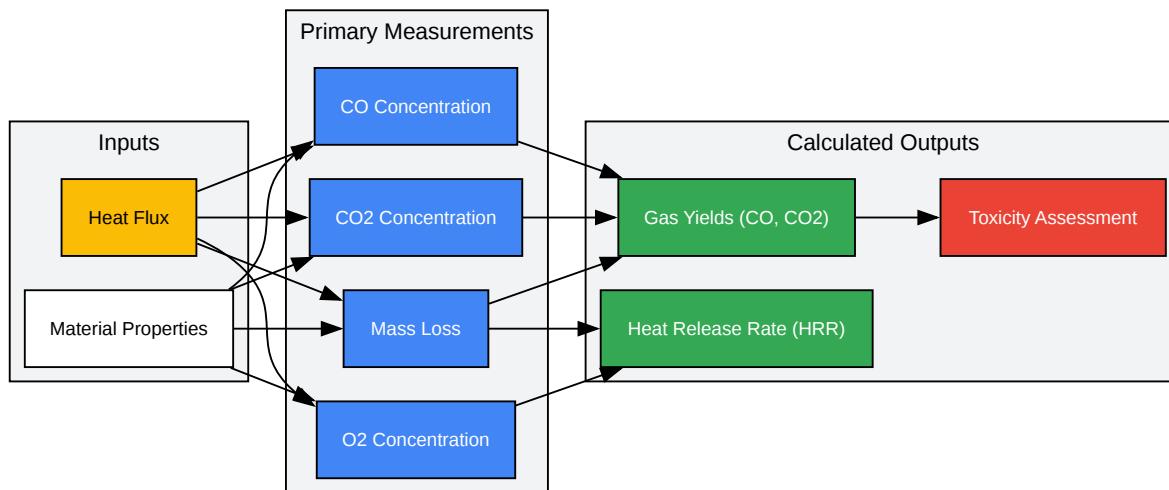
Quantitative Data

The following tables provide typical quantitative data obtained from cone calorimeter experiments for different materials.


Table 1: Cone Calorimeter Data for Polymethyl Methacrylate (PMMA) at 35 kW/m²

Parameter	Value	Unit
Time to Ignition	58	s
Peak Heat Release Rate	1050	kW/m ²
Average Heat Release Rate	750	kW/m ²
Total Heat Released	65	MJ/m ²
CO Yield	0.008	g/g
CO ₂ Yield	1.8	g/g

Table 2: Cone Calorimeter Data for Polypropylene (PP) at 35 kW/m²


Parameter	Value	Unit
Time to Ignition	75	s
Peak Heat Release Rate	850	kW/m ²
Average Heat Release Rate	600	kW/m ²
Total Heat Released	55	MJ/m ²
CO Yield	0.015	g/g
CO ₂ Yield	2.2	g/g

Diagrams

[Click to download full resolution via product page](#)

Caption: Experimental workflow for gas analysis in cone calorimetry.

[Click to download full resolution via product page](#)

Caption: Logical relationships in cone calorimeter gas analysis.

- To cite this document: BenchChem. [Gas analysis techniques during cone calorimeter experiments.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1175610#gas-analysis-techniques-during-cone-calorimeter-experiments\]](https://www.benchchem.com/product/b1175610#gas-analysis-techniques-during-cone-calorimeter-experiments)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com